molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene

Cat. No.: B14419631
CAS No.: 85013-53-2
M. Wt: 273.28 g/mol
InChI Key: SVESXJLQJBPNHR-UHFFFAOYSA-N
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Description

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a phenylmethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, where each functional group is introduced sequentially under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Conditions such as acidic or basic environments, temperature control, and the presence of catalysts are crucial for these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy and phenylmethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene include:

  • 1-[Methoxy(phenyl)methoxy]-3-nitrobenzene
  • 1-[Ethoxy(phenyl)methoxy]-4-nitrobenzene
  • 1-[Ethoxy(phenyl)methoxy]-2-nitrobenzene

Uniqueness

The presence of both ethoxy and phenylmethoxy groups, along with the nitro group, provides a distinct set of properties that can be leveraged in various chemical and industrial processes .

Properties

CAS No.

85013-53-2

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

1-[ethoxy(phenyl)methoxy]-3-nitrobenzene

InChI

InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3

InChI Key

SVESXJLQJBPNHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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